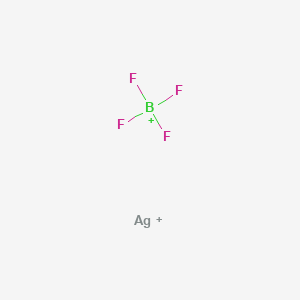
Silver;tetrafluoroboranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver tetrafluoroborate is an inorganic compound with the chemical formula AgBF₄. It is a white solid that dissolves in polar organic solvents as well as water. In its solid state, the silver centers are bound to fluoride. This compound is known for its use as a reagent in various chemical reactions, particularly in the field of inorganic and organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver tetrafluoroborate is typically prepared by the reaction between boron trifluoride and silver oxide in the presence of benzene . The reaction can be represented as follows:
BF3+Ag2O→2AgBF4
This method involves the use of boron trifluoride as a fluoroboric acid source and silver oxide as the silver source. The reaction is carried out in a suitable solvent, such as benzene, under controlled conditions to ensure the formation of silver tetrafluoroborate.
Industrial Production Methods
In industrial settings, the production of silver tetrafluoroborate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Silver tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: In dichloromethane, silver tetrafluoroborate acts as a moderately strong oxidant.
Substitution: It is commonly used to replace halide anions or ligands with the weakly coordinating tetrafluoroborate anions.
Common Reagents and Conditions
Oxidation: Dichloromethane is often used as the solvent for oxidation reactions involving silver tetrafluoroborate.
Substitution: The abstraction of halides is driven by the precipitation of the corresponding silver halide.
Activation: Various organic solvents and reagents are used depending on the specific reaction being carried out.
Major Products
The major products formed from reactions involving silver tetrafluoroborate depend on the specific reaction type. For example, in substitution reactions, the major product is typically the compound with the tetrafluoroborate anion replacing the halide or ligand.
Scientific Research Applications
Silver tetrafluoroborate finds applications in various fields of scientific research, including:
Mechanism of Action
Silver tetrafluoroborate exerts its effects primarily through its role as a Lewis acid and oxidant. It interacts with organic halides and other compounds to facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in oxidation reactions, it acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the silver ion .
Comparison with Similar Compounds
Silver tetrafluoroborate is similar to other silver salts, such as silver hexafluorophosphate and silver perchlorate . it is unique in its ability to replace halide anions or ligands with the weakly coordinating tetrafluoroborate anions. This property makes it particularly useful in reactions where the presence of a weakly coordinating anion is desired.
List of Similar Compounds
- Silver hexafluorophosphate (AgPF₆)
- Silver perchlorate (AgClO₄)
- Silver trifluoromethanesulfonate (AgOTf)
- Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
These compounds share similar properties and applications but differ in their specific reactivity and coordination behavior.
Properties
Molecular Formula |
AgBF4+2 |
|---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
silver;tetrafluoroboranium |
InChI |
InChI=1S/Ag.BF4/c;2-1(3,4)5/q2*+1 |
InChI Key |
YTIXSHWKBXDPAF-UHFFFAOYSA-N |
Canonical SMILES |
[B+](F)(F)(F)F.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-(1,1,1-trifluoropropan-2-yloxy)benzamide](/img/structure/B13388291.png)
![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)
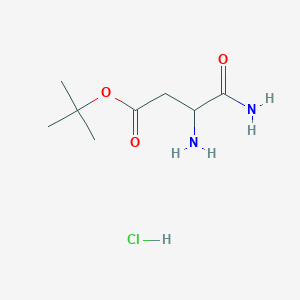
![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13388297.png)
![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)
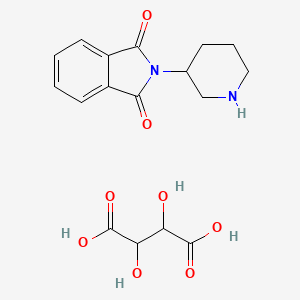
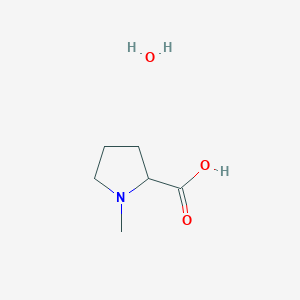

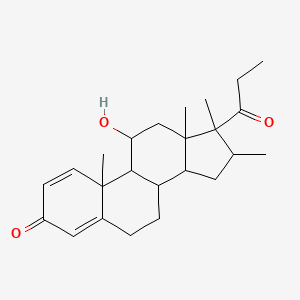
![tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B13388355.png)
![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
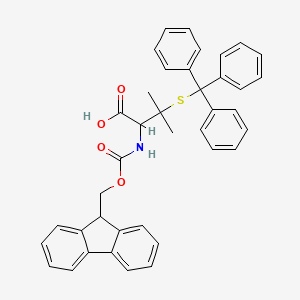
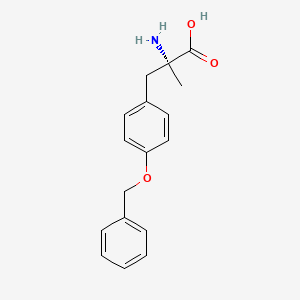
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
